molecular formula C14H12OS B2943294 2-(Methylthio)benzophenone CAS No. 1620-95-7

2-(Methylthio)benzophenone

Cat. No. B2943294
CAS RN: 1620-95-7
M. Wt: 228.31
InChI Key: RAXZMGHNKSLALN-UHFFFAOYSA-N
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Description

2-(Methylthio)benzophenone is a derivative of benzophenone, which is an organic compound. It has been detected in intravenous injection solutions and has exhibited cytotoxicity towards normal human peripheral blood mononuclear cells .

Scientific Research Applications

UV Protection and Environmental Impact

Benzophenone derivatives like 2-(Methylthio)benzophenone are primarily recognized for their use in sunscreens and various other consumer products due to their UV-filtering capabilities. The widespread application of such compounds has introduced them into aquatic environments, leading to concerns regarding their ecological impact. Studies suggest that these compounds are lipophilic, photostable, and bioaccumulative, able to absorb rapidly through oral and dermal routes. Their presence has been detected in water, soil, sediments, sludge, and biota, with implications for aquatic ecosystems due to their endocrine-disrupting potential. The derivatives have shown estrogenic and anti-androgenic activities, posing a risk to the water environment, especially in wastewater effluents where the concentrations can exceed safe levels. This highlights the need for continuous environmental monitoring and studies to understand the long-term impacts of these compounds on aquatic ecosystems (Kim & Choi, 2014).

Reproductive Toxicity Concerns

The reproductive toxicity of benzophenone-3, a compound structurally similar to 2-(Methylthio)benzophenone, has been investigated in various studies. Findings indicate potential links between high exposure levels and altered birth weights and gestational ages in humans, as well as negative effects on reproductive factors in animals such as fish and rats. These effects are possibly attributed to the compound's ability to disrupt the balance of estrogen and testosterone, highlighting its endocrine-disrupting characteristics. However, inconsistencies in exposure and outcome measurements across studies suggest the need for more uniform research methods for clearer understanding and comparison of results (Ghazipura et al., 2017).

Flavouring and Food Safety

Benzophenone has been evaluated for its safety when used as a flavoring substance in foods. Comprehensive reviews of literature, including toxicity studies and evaluations by various authorities, have led to the establishment of a tolerable daily intake level. The assessments conclude that there is no concern regarding genotoxicity and that the endocrine activities of benzophenone and its metabolites are weak and not directly linked to the observed toxic effects, including neoplastic effects in rodents. This suggests that under current conditions of use as a flavoring substance, benzophenone poses no safety concerns, which may also extend to its derivatives like 2-(Methylthio)benzophenone when used in similar applications (Silano et al., 2017).

Safety and Hazards

Benzophenone, a related compound, is classified as a carcinogen and can cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Benzophenones, a class of compounds to which 2-(methylthio)benzophenone belongs, have been reported to interact with estrogen receptors alpha and beta .

Mode of Action

Benzophenones are known to absorb uv radiation . The compound’s interaction with its targets could potentially involve the absorption of UV radiation, leading to changes in the target molecules.

Biochemical Pathways

Benzophenones are known to be involved in uv protection and can potentially affect pathways related to uv damage response .

Result of Action

Benzophenones have been reported to cause dna damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylthio)benzophenone. For instance, the presence of UV light can affect the compound’s ability to absorb UV radiation and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

properties

IUPAC Name

(2-methylsulfanylphenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXZMGHNKSLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzophenone

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